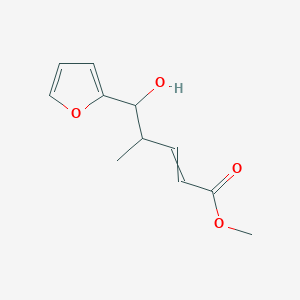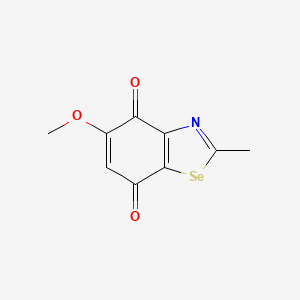
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione is an organoselenium compound with the molecular formula C9H9NOSe.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione typically involves the reaction of 2-methyl-1,3-benzoselenazole with methoxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction parameters, and purification steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it into selenide forms.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
The major products formed from these reactions include selenoxide, selenide, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on cellular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione involves its interaction with molecular targets such as enzymes and cellular receptors. It can modulate oxidative stress pathways and influence gene expression, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-methylbenzoselenazole: Similar in structure but lacks the dione functionality.
5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione: Contains sulfur instead of selenium.
5-Methoxy-2-methyl-1,3-benzothiazole: Another sulfur-containing analog
Uniqueness
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
847446-33-7 |
|---|---|
Formule moléculaire |
C9H7NO3Se |
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-1,3-benzoselenazole-4,7-dione |
InChI |
InChI=1S/C9H7NO3Se/c1-4-10-7-8(12)6(13-2)3-5(11)9(7)14-4/h3H,1-2H3 |
Clé InChI |
DGWYNDYZCKXGCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C([Se]1)C(=O)C=C(C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


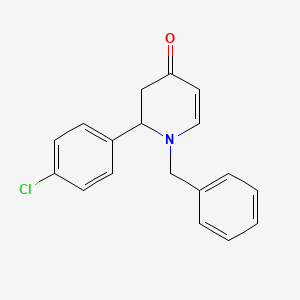
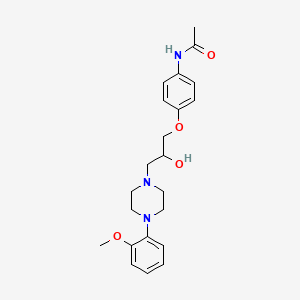
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)



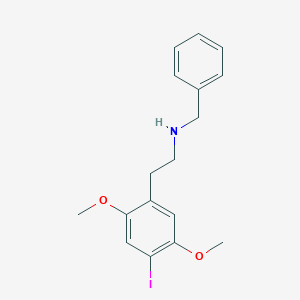

![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)

![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
amino}benzonitrile](/img/structure/B14181021.png)
